Cas no 2168650-06-2 (N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-1582106
- N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 2168650-06-2
-
- Inchi: 1S/C11H14N4O/c1-12-9-7-4-5-13-10(7)15-11(14-9)8-3-2-6-16-8/h4-5,8H,2-3,6H2,1H3,(H2,12,13,14,15)
- InChI Key: VRCHCCPDBPFKTB-UHFFFAOYSA-N
- SMILES: O1CCCC1C1N=C(C2C=CNC=2N=1)NC
Computed Properties
- Exact Mass: 218.11676108g/mol
- Monoisotopic Mass: 218.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 62.8Ų
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1582106-0.05g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 0.05g |
$1140.0 | 2023-05-26 | ||
| Enamine | EN300-1582106-0.1g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 0.1g |
$1195.0 | 2023-05-26 | ||
| Enamine | EN300-1582106-0.25g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 0.25g |
$1249.0 | 2023-05-26 | ||
| Enamine | EN300-1582106-0.5g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 0.5g |
$1302.0 | 2023-05-26 | ||
| Enamine | EN300-1582106-1.0g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 1g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1582106-2.5g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 2.5g |
$2660.0 | 2023-05-26 | ||
| Enamine | EN300-1582106-5.0g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 5g |
$3935.0 | 2023-05-26 | ||
| Enamine | EN300-1582106-10.0g |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2168650-06-2 | 10g |
$5837.0 | 2023-05-26 |
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Research Brief on N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2168650-06-2)
N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2168650-06-2) is a novel small molecule that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyrrolo[2,3-d]pyrimidine core and tetrahydrofuran (oxolane) substituent, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a candidate for further drug development.
The synthesis and structural characterization of N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been detailed in recent publications, highlighting its unique chemical properties and stability under physiological conditions. Researchers have employed advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity. These studies have laid the groundwork for subsequent investigations into its biological activity and therapeutic potential.
In vitro and in vivo studies have demonstrated that N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory effects on specific kinases involved in cell proliferation and inflammation. For instance, it has been shown to selectively target the JAK-STAT signaling pathway, which plays a critical role in immune responses and cancer progression. Preliminary data suggest that this compound has a favorable safety profile, with minimal off-target effects, making it a promising candidate for further clinical evaluation.
Recent preclinical trials have further elucidated the pharmacokinetic properties of N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed that the compound has good oral bioavailability and a reasonable half-life, which are essential attributes for a potential therapeutic agent. Additionally, its ability to cross the blood-brain barrier has sparked interest in its potential applications for treating neurological disorders.
Despite these promising findings, challenges remain in the development of N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a drug candidate. Issues such as scalability of synthesis, formulation optimization, and long-term toxicity need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2168650-06-2) represents a promising avenue for drug discovery, with its unique chemical structure and potent biological activity. Continued research and development efforts will be crucial to fully realize its therapeutic potential and address the remaining challenges in its path to clinical application.
2168650-06-2 (N-methyl-2-(oxolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)